5-Hydrazinyl-6-(phenylsulfanyl)-1,2,4-triazin-3(2h)-one
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Overview
Description
5-Hydrazinyl-6-(phenylsulfanyl)-1,2,4-triazin-3(2H)-one is a heterocyclic compound that contains a triazine ring substituted with hydrazinyl and phenylsulfanyl groups
Chemical Reactions Analysis
5-Hydrazinyl-6-(phenylsulfanyl)-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The phenylsulfanyl group can be reduced to yield thiol derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted triazines.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound’s potential pharmacological properties could be explored for therapeutic applications.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 5-Hydrazinyl-6-(phenylsulfanyl)-1,2,4-triazin-3(2H)-one exerts its effects is not well-documented. it is likely to interact with molecular targets through its hydrazinyl and phenylsulfanyl groups, potentially affecting various biochemical pathways. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
5-Hydrazinyl-6-(phenylsulfanyl)-1,2,4-triazin-3(2H)-one can be compared with other similar compounds, such as:
5-Hydrazinyl-6-methylquinoline: Another hydrazinyl-substituted heterocycle with potential biological activity.
5-Hydrazinyl-1,6-naphthyridine: A compound with a similar hydrazinyl group but different ring structure.
7-Hydrazinylthieno[2,3-c]pyridine: A thienopyridine derivative with hydrazinyl substitution.
The uniqueness of this compound lies in its specific substitution pattern on the triazine ring, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
32331-03-6 |
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Molecular Formula |
C9H9N5OS |
Molecular Weight |
235.27 g/mol |
IUPAC Name |
5-hydrazinyl-6-phenylsulfanyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C9H9N5OS/c10-12-7-8(13-14-9(15)11-7)16-6-4-2-1-3-5-6/h1-5H,10H2,(H2,11,12,14,15) |
InChI Key |
ICOJIYMJJGPAIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NNC(=O)N=C2NN |
Origin of Product |
United States |
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